Resveratrol

Catalog No.
S548253
CAS No.
501-36-0
M.F
C14H12O3
M. Wt
228.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Resveratrol

CAS Number

501-36-0

Product Name

Resveratrol

IUPAC Name

5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

InChI

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+

InChI Key

LUKBXSAWLPMMSZ-OWOJBTEDSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O

Solubility

In water, 3 mg/100 mL
Soluble in organic solvents such as ethanol, DMSO and dimethyl formamide at approximately 65 mg/mL; solubility in PBS (phosphate buffered saline) at pH 7.2 is approximately 100 ug/mL

Synonyms

3,4',5-stilbenetriol, 3,4',5-Trihydroxystilbene, 3,5,4'-trihydroxystilbene, cis Resveratrol, cis-resveratrol, resveratrol, Resveratrol 3 sulfate, Resveratrol, (Z)-, resveratrol-3-sulfate, SRT 501, SRT-501, SRT501, trans Resveratrol, trans Resveratrol 3 O sulfate, trans-resveratrol, trans-resveratrol-3-O-sulfate

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O

Description

The exact mass of the compound Resveratrol is 228.07864 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 3 mg/100 mlsoluble in organic solvents such as ethanol, dmso and dimethyl formamide at approximately 65 mg/ml; solubility in pbs (phosphate buffered saline) at ph 7.2 is approximately 100 ug/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 327430. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Polyphenols. It belongs to the ontological category of resorcinols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Off-white powder from methanol

XLogP3

3.1

Exact Mass

228.07864

LogP

log Kow = 3.10

Appearance

Light yellow solid powder

Melting Point

254 °C
254.0 °C
253-255 °C
254°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q369O8926L

GHS Hazard Statements

Aggregated GHS information provided by 277 companies from 9 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 277 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 276 of 277 companies with hazard statement code(s):;
H319 (94.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Being investigated for the treatment of Herpes labialis infections (cold sores).

Livertox Summary

Resveratrol is a plant polyphenol found in high concentrations in red grapes that has been proposed as a treatment for hyperlipidemia and to prevent fatty liver, diabetes, atherosclerosis and aging. Resveratrol use has not been associated with serum enzyme elevations or with clinically apparent liver injury.

Drug Classes

Herbal and Dietary Supplements

Therapeutic Uses

Anti-Inflammatory Agents, Non-Steroidal; Anticarcinogenic Agents; Antimutagenic Agents; Antineoplastic Agents, Phytogenic; Antioxidants; Enzyme Inhibitors; Platelet Aggregation Inhibitors
/EXPL THER/ The antioxidant potency of three natural polyphenols, resveratrol, curcumin, and genistein, was compared by using the two human models: oxymodified with H2O2 and homocysteine (Hcy) G proteins in the postmortem frontal cortex (FC) membranes of age-matched control and Alzheimer's disease (AD) subjects; and Cu(2+)-induced oxidation of plasma low-density lipoproteins (LDL). In Co, 3-10 uM polyphenols dose-dependently depressed the G protein 25% stimulation induced by 10 uM H2O2 or 500 uM Hcy. Resveratrol revealed significantly higher antioxidativity than curcumin or genistein. In AD, the antioxidativity of polyphenols showed no significant differences. Polyphenols (1 uM) significantly increased the LDL oxidation lag time (oxyresistance) as compared with control, the effect of resveratrol being most potent. Due to the dual antioxidant mechanism, the investigated polyphenols, particularly resveratrol, should have preferences for the preventive-therapeutic use in age-related oxidative stress-based pathologies.
/EXPL THER/ Arthritis, an inflammation of the joints, is usually a chronic disease that results from dysregulation of pro-inflammatory cytokines (e.g. tumor necrosis factor and interleukin-1beta) and pro-inflammatory enzymes that mediate the production of prostaglandins (e.g. cyclooxygenase-2) and leukotrienes (e.g. lipooxygenase), together with the expression of adhesion molecules and matrix metalloproteinases, and hyperproliferation of synovial fibroblasts. All of these factors are regulated by the activation of the transcription factor nuclear factor-kappaB. Thus, agents that suppress the expression of tumor necrosis factor-alpha, interleukin-1beta, cyclooxygenase-2, lipooxygenase, matrix metalloproteinases or adhesion molecules, or suppress the activation of NF-kappaB, all have potential for the treatment of arthritis. Numerous agents derived from plants can suppress these cell signaling intermediates, including curcumin (from turmeric), resveratrol (red grapes, cranberries and peanuts), tea polyphenols, genistein (soy), quercetin (onions), silymarin (artichoke), guggulsterone (guggul), boswellic acid (salai guggul) and withanolides (ashwagandha). Indeed, several preclinical and clinical studies suggest that these agents have potential for arthritis treatment. Although gold compounds are no longer employed for the treatment of arthritis, the large number of inexpensive natural products that can modulate inflammatory responses, but lack side effects, constitute 'goldmines' for the treatment of arthritis.
/EXPL THER/ Resveratrol, a red wine polyphenol, is known to protect against cardiovascular diseases and cancers, as well as to promote antiaging effects in numerous organisms. It also modulates pathomechanisms of debilitating neurological disorders, such as strokes, ischemia, and Huntington's disease. The role of resveratrol in Alzheimer's disease is still unclear, although some recent studies on red wine bioactive compounds suggest that resveratrol modulates multiple mechanisms of Alzheimer's disease pathology ...
/EXPL THER/ The phytoantitoxin resveratrol is a plant-derived polyphenol with phytoestrogenic properties. Resveratrol protects the cardiovascular system by mechanisms that include defense against ischemic-reperfusion injury, promotion of vasorelaxation, protection and maintenance of intact endothelium, anti-atherosclerotic properties, inhibition of low-density lipoprotein oxidation, suppression of platelet aggregation, and estrogen-like actions ...
/EXPL THER/ ... Some herbal/dietary constituents were shown to form reactive intermediates capable of irreversibly inhibiting various cytochrome P450s (CYPs). The resultant metabolites lead to CYP inactivation by chemical modification of the heme, the apoprotein, or both as a result of covalent binding of modified heme to the apoprotein. Some examples include bergamottin, a furanocoumarin of grapefruit juice; capsaicin from chili peppers; glabridin, an isoflavan from licorice root; isothiocyanates found in all cruciferous vegetables; oleuropein rich in olive oil; dially sulfone found in garlic; and resveratrol, a constituent of red wine. CYPs have been known to metabolize more than 95% therapeutic drugs and activate a number of procarcinogens as well. Therefore, mechanism-based inhibition of CYPs may provide an explanation for some reported herb-drug interactions and chemopreventive activity of herbs.
EXPL THER Diabetic embryopathy, a consequence of diabetic pregnancy, is associated with increase in embryonic oxidative stress and apoptosis, which lead to severe embryonic damage at early stage of organogenesis. This study investigated if resveratrol, found in red grapes and blue-berries, may prevent diabetes-induced oxidative stress and apoptosis in embryos and have beneficial effects in diabetic dams. A rodent model of diabetic embryopathy was used. Diabetes was associated with lowered reduced glutathione levels (26.98%), increased total thiol (100.47%) and lipid peroxidation (124.73%) in embryos, and increased blood sugar (384.03%), cholesterol (98.39%) and triglyceride (1025.35%) in diabetic dams. Increased apoptosis (272.20%) was also observed in the embryos of diabetic dams. Administration of resveratrol (100?mg/kg body weight (b.w.)) during pregnancy prevented both oxidative stress and apoptosis in embryos. Resveratrol reduced embryonic maldevelopment by improving embryo weight (41.23%), crown rump length (16.50%) and somite number (11.22%). It further improved the glucose (33.32%) and lipid (cholesterol 41.74%, triglyceride 60.64%) profile of the diabetic dams, which also represents the protective role of resveratrol in diabetes. Resveratrol was found to prevent embryonic oxidative stress and apoptosis. It also improved glucose and lipid profile of diabetic dams, indicating the beneficial effects in diabetic pregnancy.
EXPL THER Vessel leakage and loss of pericytes are early signs of diabetic retinopathy (DR), which leads to vision loss. Upregulation of the vascular endothelial growth factor (VEGF) during diabetes plays a key role in mediating these vascular lesions. The aim of this study is to investigate the effects of resveratrol, a natural plant-derived phytoalexin, on vascular damage and VEGF induction in mouse retinas of early diabetes. Diabetes was induced in C57BL/6 mice by five consecutive-intraperitoneal injections of 55 mg/kg of streptozotocin (STZ). Animals injected with buffer only were used as controls. Beginning 1 month after the fifth injection of STZ or buffer, 20 mg/kg of resveratrol was administered by oral gavage daily for 4 weeks to diabetic and control mice, and all mice were killed 2 months after the injections. We assessed vessel leakage, pericyte loss and VEGF protein expression in mouse retinas of 2-month diabetes compared with controls with or without resveratrol treatment. Diabetes led to increase vessel leakage, pericyte loss and VEGF protein level in the mouse retinas compared with controls; however, these changes were effectively blocked by resveratrol treatment. /The/ data suggest that resveratrol is effective to decrease vascular lesions and VEGF induction in mouse retinas of early diabetes.
EXPL THER This study was designed to investigate the possible effectiveness of resveratrol (trans-3,5,4'-trihydroxystilbene) administration on oxidative stress, nuclear factor kB (NF-kB) activity and apoptosis rate in streptozotocin-nicotinamide-induced diabetic retinopathy. Male Wistar rats were divided into four groups: normal control, diabetic control, normal rats treated with resveratrol, and diabetic rats treated with resveratrol. Diabetes was induced by injection of streptozotocin (50 mg/kg; ip), 15 min after the prescription of nicotinamide (110 mg/kg; ip) in 12 hr fasted rats. Four-month oral resveratrol administration (5 mg/kg/day) significantly alleviated hyperglycemia, weight loss, enhancement of oxidative markers (lipid peroxidation index and oxidized to reduced glutathione ratio) and superoxide dismutase activity in both blood and retinas of the diabetic rats. Moreover, resveratrol administration to diabetic rats improved the elevated levels of retinas NF-kB activity and apoptosis rate. On the other hand, four months resveratrol administration prevented from disarrangement and reduction in thickness of retinal layers. These beneficial antidiabetic observations suggest that resveratrol may be considered as a therapeutic supplement to prevent from diabetic retinopathy.
In addition to grapes and wine, dietary sources of resveratrol include peanuts and mulberries. Resveratrol is also found in significant amounts in the dried roots and stems of the plant Polygonium cuspidatum Sieb. Et Zucc., also known as the Japanese knotweed. The dried root and stem of this plant is used in traditional Chinese and Japanese medicine as a circulatory tonic, among other things. This traditional Chinese and Japanese remedy is also known as Hu Zhang, Hu Chang, tiger cane, kojo-kon and hadori-kon. Most of the resveratrol-containing supplements which are marketed in the U.S. contain extracts of the root of Polygonium cuspidatum. Darakchasava, an ayurvedic herbal remedy, has as its principal ingredient /grapevine/ Vitis vinifera L, and therefore, contains resveratrol. It is mainly used in aurvedic medicine as a cardiotonic.
EXPL THER The development of novel therapeutic strategies to treat gliomas remains critical as a result of the poor prognoses, inefficient therapies and recurrence associated with these tumors. In this context, biodegradable nanoparticles are emerging as efficient drug delivery systems for the treatment of difficult-to-treat diseases such as brain tumors. In the current study, /the author/ evaluated the antiglioma effect of trans-resveratrol-loaded lipid-core nanocapsules (RSV-LNC) based on in vitro (C6 glioma cell line) and in vivo (brain-implanted C6 cells) models of the disease. In vitro, RSV-LNC decreased the viability of C6 glioma cells to a higher extent than resveratrol in solution. Interestingly, RSV-LNC treatment was not cytotoxic to hippocampal organotypic cultures, a model of healthy neural cells, suggesting selectivity for cancer cells. RSV-LNC induced losses in glioma cell viability through induction of apoptotic cell death, as assessed by Annexin-FITC/PI assay, which was preceded by an early arrest in the S and G1 phases of the cell cycle. In brain-implanted C6 tumors, treatment with RSV-LNC (5 mg/kg/day, i.p.) for 10 days promoted a marked decrease in tumor size and also reduced the incidence of some malignant tumor-associated characteristics, such as intratumoral hemorrhaging, intratumoral edema and pseudopalisading, compared to resveratrol in solution. Taken together, the results presented herein suggest that nanoencapsulation of resveratrol improves its antiglioma activity, thus providing a provocative foundation for testing the clinical usefulness of nanoformulations of this natural compound as a new chemotherapeutic strategy for the treatment of gliomas. /Resveratrol-loaded lipid-core nanocapsules/
EXPL THER Late-term thrombosis associated with drug-eluting stents may be due to the non-selective actions of antimitogenic drugs on endothelial cells, leading to delayed vascular healing after stenting angioplasty. Currently, there is a need for stent-based therapies that can both attenuate neointimal hyperplasia and promote re-endothelialization. The aim of this study was to compare the effects of a resveratrol (R)- and quercetin (Q)-eluting stent with that of a bare metal stent (BMS) on neointimal hyperplasia and re-endothelialization in a rat model of arterial angioplasty and stenting. Miniature stents (2.5 x 1.25mm) were sprayed with nanocomposite coatings containing two concentrations of R:Q (50:25ug/cm(2) (RQ1) or 150:75ug/cm(2) (RQ2)). The stents were deployed into the common carotid artery of rats and their impact on vascular remodeling was compared to that of BMS. Luminal stenosis in arteries stented with RQ2-eluting stents was reduced by 64.6% (p<0.05) compared to arteries stented with BMS. Accompanying this effect was a 59.8% reduction in macrophage infiltration (p<0.05). There were no differences found between RQ1 and BMS. Finally, the RQ2-coated stent accelerated re-endothelialization by 50% compared with BMS (p<0.05). Thus, compared with BMS, local delivery of R and Q from a stent platform significantly reduced in-stent stenosis, while promoting re-endothelialization. These data suggest that R and Q may be favorable candidates for novel stent coatings, potentially reducing the risk of late thrombosis associated with drug-eluting stents.

Pharmacology

Resveratrol, a phytoalexin, has been found to inhibit herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) replication in a dose-dependent, reversible manner, although this is only one of its many pharmaceutical properties. In some countries where there is higher consumption of red wine, there appears to be a lower incidence of heart disease. Other benefits of resveratrol include its anti-inflammatory and antioxidant effects. In preclinical studies, Resveratrol has been found to have potential anticancer properties.
Resveratrol is a phytoalexin derived from grapes and other food products with antioxidant and potential chemopreventive activities. Resveratrol induces phase II drug-metabolizing enzymes (anti-initiation activity); mediates anti-inflammatory effects and inhibits cyclooxygenase and hydroperoxidase functions (anti-promotion activity); and induces promyelocytic leukemia cell differentiation (anti-progression activity), thereby exhibiting activities in three major steps of carcinogenesis. This agent may inhibit TNF-induced activation of NF-kappaB in a dose- and time-dependent manner. (NCI05)

MeSH Pharmacological Classification

Antioxidants

Mechanism of Action

Resveratrol suppresses NF-kappaB (NF-kappaB) activation in HSV infected cells. Reports have indicated that HSV activates NF-kappaB during productive infection and this may be an essential aspect of its replication scheme [PMID: 9705914].
... Resveratrol appears to act as a mixed agonist/antagonist for estrogen receptors alpha and beta. It has been found to bind estrogen receptor beta and estrogen receptor alpha with comparable affinity but with 7000-fold lower affinity than estradiol. Resveratrol differs from other phytoestrogens, which bind estrogen receptor beta with higher affinity than they bind estrogen receptor alpha. Resveratrol also shows estradiol antagonistic behavior for estrogen receptor alpha with some estrogen receptors. It does not show estradiol antagonistic activity with estrogen receptor beta ...
The anti-proliferative effects of resveratrol were shown to be modulated by cell cycle regulatory proteins ... Resveratrol decreased the expression of cyclins D1 and D2, Cdk 2, 4 and 6, and proliferating cell nuclear antigen (PCNA) whereas p21WAF1/CIP1 was increased. Furthermore there was inhibited expression of anti-apoptotic proteins, such as survivin, and markers of tumor promotion, cyclooxygenase (COX)-2, and ornithine decarboxylase (ODC) were observed ...
... In addition to its antioxidant scavenging of free radicals and modulating estrogen receptor (ER) activity ... resveratrol can interfere with an ERalpha-associated PI3K pathway, following a process that could be independent of the nuclear functions of the ERalpha ... and acts as an agonist for the cAMP/kinase-A system ... It also promotes the accumulation of growth inhibitory/pro-apoptotic ceramide ... and induction of quinone reductase (QR, a phase II detoxification enzyme) ... and induces caspase-independent apoptosis through Bcl-2 downregulation ... It has been shown to suppress Src tyrosine kinase activity ... nitric oxide generation, and the NFkappaB pathway ...

Vapor Pressure

1.24X10-9 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

501-36-0

Associated Chemicals

Piceatannol; 10083-24-6

Wikipedia

Resveratrol

Drug Warnings

Pregnant women and nursing mothers should avoid the use of resveratrol-containing supplements. They should also avoid the use of wine as a resveratrol source. Purple grape juice is a good and safe source of resveratrol, as well as other polyphenolic antioxidants.
Resveratrol is contraindicated in those hypersensitive to any component of resveratrol-containing product.

Biological Half Life

Pharmacokinetics of trans-resveratrol in its aglycone (RES(AGL)) and glucuronide (RES(GLU)) forms were studied following intravenous (15 mg/kg i.v.) and oral (50 mg/kg p.o.) administration of trans-resveratrol in a solution of beta-cyclodextrin to intact rats ... After i.v. administration, plasma concentrations of RES(AGL) declined with a rapid elimination half-life (T(1/2), 0.13 hr), followed by sudden increases in plasma concentrations 4 to 8 hr after drug administration. These plasma concentrations resulted in a significant prolongation of the terminal elimination half-life of RES(AGL) (T(1/2TER), 1.31 hr). RES(AGL) and RES(GLU) also displayed sudden increases in plasma concentrations 4 to 8 hr after oral administration, with T(1/2TER) of 1.48 and 1.58 hr, respectively ...
Resveratrol ... has a plasma half-life of 8 to 14 min; the metabolites /(trans-resveratrol-3-O-glucuronide and trans-resveratrol-3-O-sulfate)/ have a plasma half-life of about 9.2 hours ...
... A dietary relevant 25-mg oral dose /of (14)C-resveratrol in six human volunteers resulted in/ ... a plasma half-life of 9.2 + or - 0.6 hr ...
A 25-mg oral dose /of (14)C-resveratrol had/ a plasma half-life of 9.2 + or - 0.6 hr. ...
Trans-resveratrol half-life /in human plasma/ was 1-3 hr following single-doses and 2-5 hr following repeated dosing.

Use Classification

Human drugs -> Rare disease (orphan)
Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]

Methods of Manufacturing

Isolated from white hellebore; ... from fescue grass; ... Isolation of monomers, oligomers, isomers and glucosides from wine.
Isolation from fresh root of Polygonum cuspidatum. /3-beta-mono-D-glucoside/
Resveratrol is produced by grape vines in response to fungal infection and is known to occur in grapes(1). Its presence is also induced by stress, injury or ultraviolet irradiation(2).

General Manufacturing Information

Phytoalexin found in a variety of plants; active ingredient of Asian folk medicine "Kojo-Kan" which is the powdered root of the Japanese knotweed.
Anti-aging property ... in skin-care formulation, with 17 times greater antioxidant activity than idebenone
Resveratrol occurs in wine(1). When red wine is made, the "must" is used - skins, seeds, and stems. The must is left in the mixture for a long periods of time as the wine ferments and the oliogomeric proanthocyanidins (OPCs) such as resveratrol emerge, giving red wine its characteristic flavor and color. With white wine, the must is taken out early so it neither darkens nor absorbs as many OPCs. Grape juice also contains OPCs but does not confer the same health benefits as red wine(2). The injury to the grape skin, produced during the process of making wine, increases resveratrol levels(1).
Resveratrol is found in grapevines (Vitis vinifera L). It occurs in the wines, roots, seeds and stalks, but its highest concentration is in grape skins. Wine also contains resveratrol. The concentration of resveratrol in red wine is much higher than that of white wine. The main difference between red and white wine production, besides the grapes used, is that for the red wine the skins and seeds are involved in the process, while white wine is mainly prepared from the juice, essentially avoiding the use of grape skins and seeds. During the wine making process, resveratrol, as well as other polyphenols, including quercetin, catechins, gallocatechins, procyanidins and prodelphidins (condensed tannis), are extracted from the grape skins via a process called maceration.
In addition to grapes and wine, dietary sources of resveratrol include peanuts and mulberries. Resveratrol is also found in significant amounts in the dried roots and stems of the plant Polygonium cuspidatum Sieb. Et Zucc., also known as the Japanese knotweed... Most of the resveratrol-containing supplements which are marketed in the U.S. contain extracts of the root of Polygonium cuspidatum.

Analytic Laboratory Methods

GC-MS determination.
The antioxidant activity of resveratrol in the absence and presence of increasing concentrations of /2-Hydroxylpropyl-beta-cyclodextrin/ (HP-?eta-CDs) was determined using three different methods: ORAC, ABTS and DPPH. The three methods were validated and compared for their linearity, precision and accuracy in measuring resveratrol antioxidant activity. The results indicated that the most sensitive method is the ORAC assay, which can measure the lowest resveratrol concentration (0.15-2 uM) with the highest precision. In the presence of increasing concentrations of HP-Beta-CDs, the antioxidant activity of resveratrol was seen to increase when it was measured by the ORAC and ABTS assays. However, no increase was observed when the DPPH assay was used. With the ORAC assay, the antioxidant activity increased until all the resveratrol had been included in HP-Beta-CDs (0.4 mM CDs), whereas in the case of ABTS assay the plateau in antioxidant activity was reached after 2 mM HP-Beta-CDs, suggesting that the CDs interferences in the measurement method. When the DPPH assay was used, no effect was observed when increasing concentrations of HP-Beta-CDs, indicating that in a methanolic medium resveratrol is free. Therefore, so this method cannot be used to measure the effect of resveratrol complexation with CDs on its antioxidant activity.
An ultrafast analytical protocol based on online solid-phase extraction (SPE)/high-performance liquid chromatography-tandem mass spectrometry for the determination of resveratrol in red wines has been developed. In the present work, multiwalled carbon nanotubes (MWCNTs) were used as SPE sorbents for the analytes' online extraction and cleanup. The target analytes were separated on a fused-core C18-silica column (Halo, 50 mm x 2.1 mm i.d., 2.7 um) and quantified by triple-quadrupole linear ion trap mass spectrometry in negative ion multiple-reaction monitoring (MRM) mode. The proposed analytical procedures were carefully optimized and validated. The calibration function is linear from 0.37 to 370 ng m/L and from 0.13 to 130 ng m/L for trans- and cis-resveratrol, respectively. The limits of quantification (LOQs) of trans- and cis-resveratrol obtained were 0.05 and 0.06 ng m/L, which means that the proposed method is suitable for trace analysis of resveratrol at low-level concentration. At the three fortified levels (low, medium, and high), recoveries of resveratrol ranging from 76.9 to 108.3% were obtained. Eight red wine samples from different regions of China were analyzed. The results indicated that the present online SPE-LC-MS/MS system significantly increased sample throughput and decreased solvent consumption, exhibiting great potential to be applied for analyzing resveratrol in red wines.
The natural occurrence of ochratoxin A (OTA) and cis- and trans-resveratrols in red wines has been widely reported. The aim of this work was to evaluate the ochratoxin A (OTA) and both cis- and trans-resveratrol content of red wine (from must to wine) in a pilot-scale vinification process in Calabria (Italy). Eleven samples were collected at different stages of vinification and analysis was carried out by /High-performance liquid chromatography / (HPLC). Wine from manufacturer 3 contained the highest amount of trans-resveratrol (3.41 mg/L). This wine was characterized by an Aglianico-Magliocco grape variety. Interestingly, data regarding OTA showed that the value of this contaminant was low in all analyzed samples and, in each case, below the legal limit (2.0 mg/L) (ppb)). Overall, the results demonstrated the high quality of wines produced in Calabria.
Phytoestrogens are plant compounds that mimic the actions of endogenous estrogens. The abundance of these chemicals in nature and their potential effects on health require the development of a convenient method to detect phytoestrogens. We have developed a nanoparticle (NP)-conjugated FRET probe based on the human estrogen receptor alpha (ER) ligand-binding domain (LBD) to detect phytoestrogens. The NP-conjugated FRET probe showed fluorescence signals for genistein, resveratrol and daidzein compounds with ? ratios of 1.65, 2.60 and 1.37 respectively, which are approximately six times greater compared to individual FRET probes. A significantly higher signal for resveratrol versus genistein and daidzein indicates that the probe can differentiate between antagonistic phytoalexin substances and agonistic isoflavone compounds. NP-conjugated probes demonstrated a wide dynamic range, ranging from 10(-18) to 10(-1) M with EC(50) values of 9.6 x 10(-10), 9.0 x 10(-10) and 9.2 x 10(-10) M for genistein, daidzein and resveratrol respectively, whereas individual probes detected concentrations of 10(-13) to 10(-4) M for phytoestrogens compounds. The time profile revealed that the NP-conjugated probe is stable over 30 hr and there is not a significant deviation in the FRET signal at room temperature. These data demonstrate that conjugation of a FRET probe to nanoparticles is able to serve as an effective FRET sensor for monitoring bioactive compounds with significantly increased sensitivity, dynamic range and stability.

Clinical Laboratory Methods

An analytical approach for the determination of trans-resveratrol (3,5,4'-trihydroxy-trans-stilbene) and its glucuronide and sulfate conjugates in dog plasma by LC-MS/MS (without enzymatic hydrolysis of the conjugates) was validated to support pre-clinical toxicological and pharmacological studies. The approach required two independent sample extractions and consequent instrument runs. Samples for resveratrol determination were prepared by protein precipitation with acetonitrile; acetonitrile-methanol was used instead for resveratrol metabolites. Chromatographic separation was performed using a C18 column (30 mm x 2.0 mm) at a flow rate of 0.25 mL/min. For resveratrol the mobile phase consisted of A: 5mM ammonium acetate in water-isopropanol (98:2, v/v) and B: methanol-isopropanol (98:2, v/v) and for metabolites the mobile phase was modified as follows: A: 0.1% (v/v) formic acid in water and B: 0.1% (v/v) formic acid in acetonitrile. Total run time was 12 min for each run with retention times of about 4-5 min for all analytes. A turbo ion spray source was used operating in negative mode for resveratrol and resveratrol sulfate and in positive mode for resveratrol glucuronide. Calibration curves were linear from 5 to 1000 ng/mL for resveratrol and its glucuronide, and 10-2000 ng/mL for resveratrol sulfate. Linearity was assessed using the internal standard method for resveratrol and the external standard method for the metabolites. Method accuracy was 90-112% of the true value for all analytes with precision of 9% RSD or less for all validation experiments. ...

Interactions

... /Resveratrol exhibited/ dose-dependent inhibition of the mutagenic response induced by treatment of Salmonella typhimurium strain TM 677 with 7,12-dimethyl-benzanthracene (DMBA) ...
... Resveratrol ... enhanced the anti-tumor effect of 5-FU ...
In neuronal-like cells, such as the human neuroblastoma SH-SY5Y resveratrol was shown to inhibit caspase 7 activation, as well as degradation of poly-(ADP-ribose)-polymerase, which occur in cells exposed to paclitaxel, an anti-cancer drug ... Resveratrol was shown to induce S-phase arrest, preventing SH-SY5Y from entering mitosis, the phase of the cell cycle in which paclitaxel exerts its activity ... Phosphorylation of Bcl-2 and JNK/SAPK, which specifically occurs after paclitaxel exposure, was reversed by resveratrol ...
The combined effects of resveratrol have been tested with Ara-C or tiazofurin, both antimetabolites, and showed synergistic growth inhibition and apoptosis induction in HL-60 cells ...
For more Interactions (Complete) data for RESVERATROL (22 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1. Bechmann LP, Zahn D, Gieseler RK, Fingas CD, Marquitan G, Jochum C, Gerken G, Friedman SL, Canbay A. Resveratrol amplifies profibrogenic effects of free fatty acids on human hepatic stellate cells. Hepatol Res. 2009 Jun;39(6):601-8. doi: 10.1111/j.1872-034X.2008.00485.x. Epub 2009 Jan 14. PMID: 19207580; PMCID: PMC2893585.

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